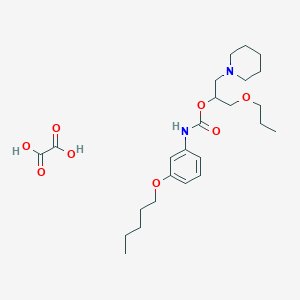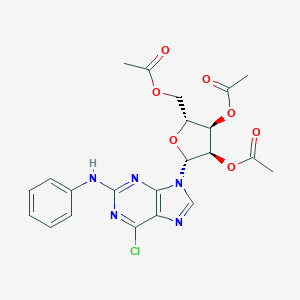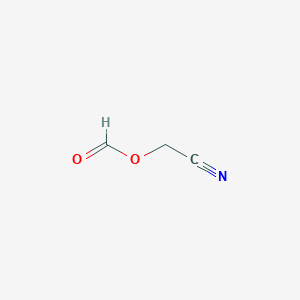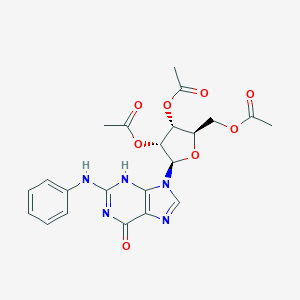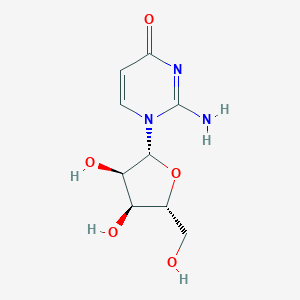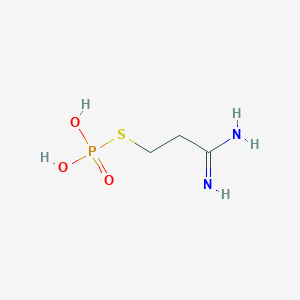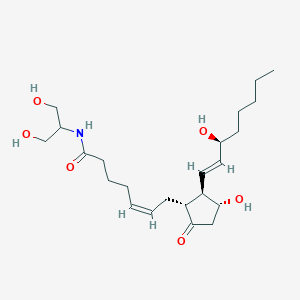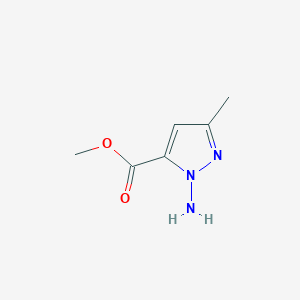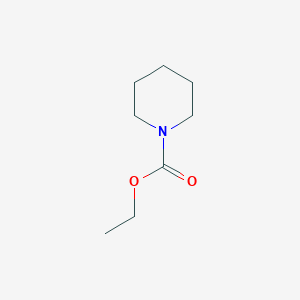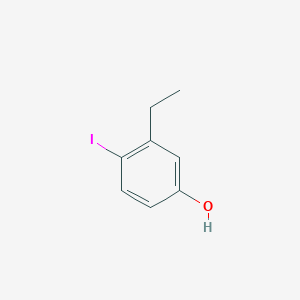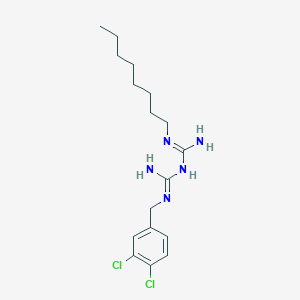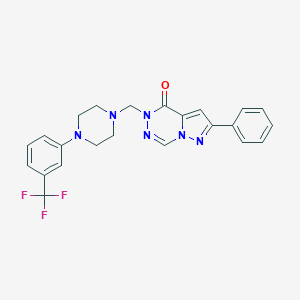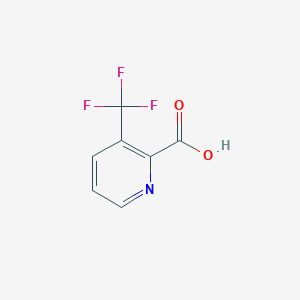
3-(Trifluoromethyl)pyridine-2-carboxylic Acid
概要
説明
3-(Trifluoromethyl)pyridine-2-carboxylic Acid, also known as 3-(Trifluoromethyl)-2-picolinic acid, is a chemical compound with the molecular formula C7H4F3NO2 . It is used as an intermediate in the synthesis of various compounds .
Molecular Structure Analysis
The molecular structure of 3-(Trifluoromethyl)pyridine-2-carboxylic Acid is characterized by the presence of a pyridine ring with a trifluoromethyl group and a carboxylic acid group . The compound has a molecular weight of 191.11 .Physical And Chemical Properties Analysis
3-(Trifluoromethyl)pyridine-2-carboxylic Acid is a solid at 20°C . It has a melting point of 113°C . The compound is soluble in methanol .科学的研究の応用
Metalation and Functionalization
3-(Trifluoromethyl)pyridine-2-carboxylic Acid, along with other trifluoromethyl-substituted pyridines and quinolines, can undergo selective metalation and subsequent functionalization at specific positions. This process allows for the preparation of various pyridinecarboxylic acids and quinolinecarboxylic acids uncontaminated by regioisomers, which can be useful in synthetic organic chemistry and material science (Schlosser & Marull, 2003).
Crystal Structure Analysis
The crystal structure of 5-(trifluoromethyl)picolinic acid monohydrate, a related compound, reveals a unique water-bridged hydrogen-bonding network. Such structural analyses are important in understanding the molecular interactions and packing in solid states, which has implications in materials science and molecular engineering (Ye & Tanski, 2020).
Vibrational Spectrum and Computational Studies
In-depth studies on 4-(Trifluoromethyl)pyridine-2-carboxylic acid, another closely related compound, involve recording its vibrational spectrum and conducting computational analyses. These studies contribute to a better understanding of the molecule’s properties, which can be pivotal in designing materials with specific optical or electronic properties (Vural, 2016).
Luminescent Properties
Research into the luminescent properties of complexes involving trifluoromethyl-substituted pyridine derivatives, like 2-amino-3-chloro-5-(trifluoromethyl)pyridine, has shown potential in developing new luminescent materials. These materials can have applications in lighting, display technologies, and possibly in bioimaging (Ye et al., 2013).
Synthesis of Pesticides
Compounds like 3-[(E)-2-Chloro-3,3,3-trifluoroprop-1-enyl]-2,2-dimethyl-N-(3-pyridyl)cyclopropanecarboxamide, which include a pyridine ring and trifluoromethyl group, are being researched for their potential use in pesticide synthesis. This highlights the role of trifluoromethyl-substituted pyridine derivatives in agricultural chemistry (Liu et al., 2006).
Coordination Polymers
Studies involving coordination polymers with pyridine-2,3-dicarboxylic acid demonstrate the potential of pyridine derivatives in forming metal-organic frameworks (MOFs). These MOFs have applications in catalysis, molecular recognition, and ion exchange (Tabatabaee et al., 2011).
Safety And Hazards
将来の方向性
The use of 3-(Trifluoromethyl)pyridine-2-carboxylic Acid and its derivatives in the agrochemical and pharmaceutical industries is expected to grow. More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names, and several pharmaceutical and veterinary products containing the trifluoromethylpyridine moiety have been granted market approval . It is expected that many novel applications of trifluoromethylpyridine will be discovered in the future .
特性
IUPAC Name |
3-(trifluoromethyl)pyridine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3NO2/c8-7(9,10)4-2-1-3-11-5(4)6(12)13/h1-3H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMWLBOPLZYJGPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70530647 | |
| Record name | 3-(Trifluoromethyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70530647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Trifluoromethyl)pyridine-2-carboxylic Acid | |
CAS RN |
87407-12-3 | |
| Record name | 3-(Trifluoromethyl)pyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70530647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Trifluoromethyl)pyridine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



